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molecular formula C7H5N5O2 B2496005 5-nitro-2-(1H-1,2,4-triazol-1-yl)pyridine CAS No. 157842-35-8

5-nitro-2-(1H-1,2,4-triazol-1-yl)pyridine

Cat. No. B2496005
M. Wt: 191.15
InChI Key: KLPMHDZRVHSKFI-UHFFFAOYSA-N
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Patent
US08552022B2

Procedure details

2-fluoro-5-nitropyridine (0.5 g, 3.38 mmol), 1,2,4-triazole (0.22 g, 3.22 mmol) were added in DMF (6.4 mL), then cesium carbonate (3.14 g, 9.65 mmol) was added. The reaction was run at room temperature for 30 minutes. Water (50 mL) was added and product fell out of the solution. The solution was filtered and the solid was rinsed with ethyl acetate/water (1:1, 20 mL×2), hot hexane (20 mL) to give the title compound as a white solid.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.22 g
Type
reactant
Reaction Step One
Name
Quantity
6.4 mL
Type
solvent
Reaction Step One
Name
cesium carbonate
Quantity
3.14 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][N:3]=1.[NH:11]1[CH:15]=[N:14][CH:13]=[N:12]1.C(=O)([O-])[O-].[Cs+].[Cs+].O>CN(C=O)C>[N+:8]([C:5]1[CH:6]=[CH:7][C:2]([N:11]2[CH:15]=[N:14][CH:13]=[N:12]2)=[N:3][CH:4]=1)([O-:10])=[O:9] |f:2.3.4|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
FC1=NC=C(C=C1)[N+](=O)[O-]
Name
Quantity
0.22 g
Type
reactant
Smiles
N1N=CN=C1
Name
Quantity
6.4 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
cesium carbonate
Quantity
3.14 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solution was filtered
WASH
Type
WASH
Details
the solid was rinsed with ethyl acetate/water (1:1, 20 mL×2), hot hexane (20 mL)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=CC(=NC1)N1N=CN=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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